molecular formula C6H10 B165374 2-Methyl-1,4-pentadiene CAS No. 763-30-4

2-Methyl-1,4-pentadiene

Cat. No.: B165374
CAS No.: 763-30-4
M. Wt: 82.14 g/mol
InChI Key: DRWYRROCDFQZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,4-pentadiene (CAS 763-30-4) is an unsaturated hydrocarbon with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol . Its structure features two non-conjugated double bonds at positions 1 and 4, along with a methyl substituent at carbon 2 (Fig. 1). This configuration imparts unique steric and electronic properties, making it a versatile intermediate in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,4-pentadiene can be synthesized through several methods. One common approach involves the elimination reactions of dihalides. For instance, dihalides can be converted into conjugated dienes by two successive elimination reactions using a strong, sterically hindered base to prevent competing substitution reactions .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Electrophilic Addition Reactions

The isolated double bonds in 2-methyl-1,4-pentadiene undergo electrophilic addition with reagents such as hydrogen halides (HCl, HBr) and halogens (Br₂). The methyl group at the C2 position influences carbocation stability and regioselectivity.

Mechanism

  • Protonation : The electrophile (e.g., H⁺ from HCl) attacks one double bond, forming a carbocation intermediate.

  • Carbocation Stabilization :

    • Protonation at the C1–C2 double bond generates a tertiary allylic carbocation at C2, stabilized by hyperconjugation and the methyl group.

    • Protonation at the C4–C5 double bond forms a less stable secondary carbocation at C4.

  • Nucleophilic Attack : The halide ion (Cl⁻, Br⁻) attacks the carbocation, yielding 1,2 or 1,4 adducts.

Product Distribution

ReagentConditionsMajor ProductMinor ProductRationale
HClLow temperature2-Chloro-2-methyl-1-pentene5-Chloro-2-methyl-2-penteneTertiary carbocation (C2) is more stable than secondary (C4) under kinetic control .
HBrRoom temperature2-Bromo-2-methyl-1-pentene5-Bromo-2-methyl-2-penteneSimilar regioselectivity as HCl; bromine’s polarizability enhances carbocation stability .
Br₂Inert solvent1,2-Dibromo-2-methylpentane1,4-Dibromo-2-methylpentaneBromine adds preferentially to the more substituted double bond (C1–C2) .

Reaction with Halogens

Halogenation proceeds via cyclic halonium ion intermediates, leading to anti-addition products. For example, bromine adds across the C1–C2 double bond, yielding vicinal dibromides as the primary products.

Influence of Reaction Conditions

  • Temperature :

    • Low temperatures favor kinetic control, enhancing the yield of products derived from the most stable carbocation (e.g., 2-Chloro-2-methyl-1-pentene).

    • Higher temperatures may shift equilibrium toward thermodynamically stable products, though isolated dienes like this compound show limited reversibility .

  • Solvent : Polar aprotic solvents (e.g., ether) stabilize carbocation intermediates, improving reaction rates.

Comparative Reactivity

Scientific Research Applications

Chemical Properties and Reactivity

2-Methyl-1,4-pentadiene has a molecular formula of C6H10C_6H_{10} and features two double bonds that contribute to its reactivity. The compound can undergo several types of reactions:

  • Electrophilic Addition : This is a primary reaction mechanism where the double bonds react with electrophiles such as hydrogen halides and halogens to form addition products.
  • Cross-Metathesis : It can form organotrifluoroborate reagents through reactions with vinylboronates using catalysts like palladium acetate.
  • Diels-Alder Reactions : this compound can act as a diene in Diels-Alder cycloaddition reactions, creating cyclic compounds when reacted with dienophiles.

Scientific Research Applications

The applications of this compound in scientific research are diverse:

Organic Synthesis

This compound serves as a crucial building block in organic chemistry. Its ability to participate in electrophilic addition reactions makes it useful for synthesizing complex organic molecules. For instance, it can be utilized in the synthesis of various natural products and pharmaceuticals by forming intermediates that lead to desired compounds.

Recent studies have explored the biological activities of derivatives of this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting its potential use as a natural preservative or antimicrobial agent in food and pharmaceuticals.
  • Cytotoxicity and Anticancer Activity : Investigations into the cytotoxic effects of this compound on cancer cells have shown promising results. Studies have reported that it induces apoptosis in human cancer cell lines through caspase pathway activation, indicating its potential as a lead compound for anticancer drug development.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against various pathogens. The compound was tested against multiple strains of bacteria, showing significant inhibition zones indicating its potential for developing new antimicrobial agents .

Case Study 2: Anticancer Research

In another study focused on cancer treatment, researchers found that derivatives of this compound exhibited selective cytotoxicity towards lung and colon cancer cells. The study highlighted the compound's ability to induce apoptosis through specific biochemical pathways .

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-pentadiene in chemical reactions often involves the formation of intermediate carbocations. For example, in electrophilic addition reactions, the compound forms allylic carbocations, which are stabilized by resonance . This stabilization allows for the formation of various addition products.

Comparison with Similar Compounds

Structural Highlights :

  • Isolated double bonds (non-conjugated), reducing resonance stabilization compared to conjugated dienes.
  • Methyl group introduces steric hindrance, influencing regioselectivity in reactions.

2-Methyl-1,5-Hexadiene

Structural Differences :

  • Longer carbon chain (C₇H₁₂ vs. C₆H₁₀).
  • Double bonds at positions 1 and 5, creating a more extended diene system.

Reactivity :

  • Both compounds exhibit high selectivity in hydrosilylation reactions with dimethylphenylsilane, favoring addition at less hindered positions. For 2-methyl-1,4-pentadiene, yields reach 96% (compound 14), while 2-methyl-1,5-hexadiene yields 85% (compound 15) under similar catalytic conditions (COP1-T-Pt) .
  • The longer chain in 2-methyl-1,5-hexadiene may reduce steric constraints, but selectivity remains governed by catalyst accessibility .

2,3-Dimethyl-1,3-Butadiene

Structural Differences :

  • Conjugated double bonds (positions 1–3) with two methyl groups at carbons 2 and 3.
  • Higher resonance stabilization compared to this compound.

Reactivity :

  • This compound undergoes Scandium-catalyzed rearrangement to form 2,3-dimethyl-1,3-butadiene (Scheme 6) . This transformation highlights the role of transition metals in altering diene conjugation states.
  • The conjugated system in 2,3-dimethyl-1,3-butadiene enhances its utility in Diels-Alder reactions, unlike the non-conjugated this compound .

1,5-Diaryl-3-Oxo-1,4-Pentadienes (Curcumin Analogs)

Structural Differences :

  • Aryl groups at carbons 1 and 5, and a ketone at carbon 3.
  • Conjugated double bonds (positions 1–4) with enhanced electronic delocalization.

3-Propyl-1,4-Pentadiene

Structural Differences :

  • Propyl substituent at carbon 3 instead of a methyl group.
  • Increased steric bulk and hydrophobicity.

Reactivity :

  • The propyl group may hinder catalytic access to double bonds, reducing reaction yields compared to this compound.

Data Tables

Table 1: Physical Properties of Selected Dienes

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
This compound C₆H₁₀ 82.14 763-30-4 Isolated double bonds
2-Methyl-1,5-hexadiene C₇H₁₂ 96.17 4049-81-4 Extended diene system
2,3-Dimethyl-1,3-butadiene C₆H₁₀ 82.14 513-81-5 Conjugated diene
GO-Y078 (Curcumin analog) C₂₁H₁₈O₃ 318.37 N/A Aryl/ketone functionalization

Table 2: Reactivity Comparison in Hydrosilylation

Compound Catalyst Yield Selectivity Position Reference
This compound COP1-T-Pt 96% Less hindered terminal site
2-Methyl-1,5-hexadiene COP1-T-Pt 85% Terminal site
Acrylic acid COP1-T-Pt 92% Terminal carboxyl group

Biological Activity

2-Methyl-1,4-pentadiene, also known as isoprene, is a conjugated diene with significant biological activity and applications in various fields, including pharmaceuticals and agriculture. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C6_6H10_{10}) is characterized by its conjugated double bonds, which enhance its reactivity in electrophilic addition reactions. The compound's structure allows it to participate in various biochemical pathways, particularly those involving the formation of addition products through interactions with nucleophiles .

The primary mechanism of action for this compound involves electrophilic addition reactions . These reactions typically target the carbon-carbon double bonds present in organic compounds. The stability and reactivity of this compound are influenced by environmental factors such as temperature and pH, which can affect the ratio of different addition products formed during reactions.

Antifungal Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable antifungal activity. For instance, a study on 1,4-pentadiene-3-one derivatives showed significant inhibition against Sclerotinia sclerotiorum, with some compounds achieving an inhibition rate of 96.2% at a concentration of 200 μg/mL . The mechanism involved alterations in mycelial morphology and increased permeability of fungal cell membranes, leading to cytoplasmic leakage and cell death.

Antibacterial Effects

Compounds derived from this compound have also been investigated for their antibacterial properties. A series of synthesized derivatives demonstrated effective inhibition against various bacterial strains. For example, one compound showed an EC50_{50} value of 5.4 μg/mL against Xanthomonas axonopodis, outperforming commercial antibiotics .

Table: Biological Activity Overview

CompoundActivity TypeTarget OrganismInhibition Rate (%)EC50_{50} (μg/mL)
W12AntifungalSclerotinia sclerotiorum96.2-
F9AntibacterialXanthomonas axonopodis-5.4
F15AntiviralTobacco Mosaic Virus-105.4

Case Study: Synthesis and Testing of Derivatives

A comprehensive study focused on synthesizing various derivatives of this compound to evaluate their biological activities revealed promising results. The derivatives were tested against multiple pathogens, showcasing a broad spectrum of activity that suggests potential applications in agricultural fungicides and antibacterial agents .

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-methyl-1,4-pentadiene, and what are their methodological advantages?

  • Answer : Two key synthesis methods are documented:

  • Trimethylphosphine-mediated synthesis : Achieves ~89% yield by leveraging organometallic intermediates .
  • Isobutylene and acetylene coupling : Utilizes catalytic systems for alkene dimerization, though mechanistic details (e.g., β-alkyl elimination pathways) require further optimization .
    • Methodological Note : Both routes demand inert conditions and precise stoichiometric control to avoid side reactions.

Q. How does the structure of this compound influence its reactivity in fundamental organic reactions?

  • Answer : The molecule contains isolated dienes (non-conjugated double bonds at C1-C4), which limit conjugation effects. This structural feature reduces stabilization of transition states in electrophilic additions compared to conjugated systems. For example, regioselectivity in Diels-Alder reactions is diminished due to the lack of orbital overlap between the two double bonds .

Q. What are the critical physical properties of this compound relevant to laboratory handling?

  • Answer : Key properties include:

  • Boiling point: 56°C
  • Density: 0.692 g/mL at 25°C
  • Flash point: -28°F (high flammability) .
    • Handling Protocol : Store under nitrogen at low temperatures (<4°C) to prevent degradation and peroxide formation .

Q. What safety protocols are essential for handling this compound in research settings?

  • Answer : Due to its low flash point and potential toxicity:

  • Use explosion-proof equipment and avoid static discharge.
  • Employ fume hoods for vapor containment.
  • Dispose via qualified personnel following federal/state regulations .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed reactions, and what mechanistic insights exist?

  • Answer : In organoscandium systems, it forms γ-allyl complexes (e.g., DpSc-(1,3-CH₂-CH=CH-CH₂CH₂CH₃)) via stoichiometric reactions, while catalytic pathways yield methylenecyclopentane through β-alkyl elimination and α,β-hydrogen elimination (Scheme 7, ). Platinum systems similarly produce the compound via thermolysis of intermediates like Pt{PMe₃}₂{H}{Cl} .

Q. How is this compound utilized in complex natural product synthesis?

  • Answer : It serves as a diene in cross enyne metathesis for constructing polyene side chains. For example, in the total synthesis of (-)-amphidinolide E, triene formation (65% yield) is achieved using Grubbs catalyst (1g) with ethylene and subsequent chemoselective metathesis (Scheme 54, ).

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

  • Answer :

  • NMR : Distinguishes isolated vs. conjugated dienes via coupling constants (e.g., 3JHH^3J_{HH} for 1,4-dienes ≈ 10 Hz vs. 12–16 Hz for conjugated systems).
  • GC-MS : Monitors purity and degradation products during storage .
  • UV-Vis : Quantifies conjugation effects (e.g., λmax shifts in isomerization studies) .

Q. What are the challenges in studying isomerization pathways of this compound?

  • Answer : The compound can undergo thermal or catalytic isomerization to form methylenecyclopentane or conjugated dienes. Competing pathways (e.g., [1,3]-sigmatropic shifts) require DFT calculations to map energy barriers, as experimental isolation of intermediates is challenging .

Q. How does the environmental stability of this compound impact its use in green chemistry?

  • Answer : Its volatility and flammability pose disposal risks. Photodegradation studies in aqueous systems are limited, but ozonolysis byproducts (e.g., carbonyl compounds) suggest potential aquatic toxicity. Mitigation strategies include microencapsulation or derivatization into less volatile adducts .

Properties

IUPAC Name

2-methylpenta-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWYRROCDFQZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227172
Record name 1,4-Pentadiene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763-30-4
Record name 2-Methyl-1,4-pentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,4-pentadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentadiene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpenta-1,4-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-1,4-PENTADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG8TS4U1ST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,4-pentadiene
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,4-pentadiene
Reactant of Route 3
2-Methyl-1,4-pentadiene
Reactant of Route 4
2-Methyl-1,4-pentadiene
Reactant of Route 5
2-Methyl-1,4-pentadiene
Reactant of Route 6
2-Methyl-1,4-pentadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.